Vemurafenib-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

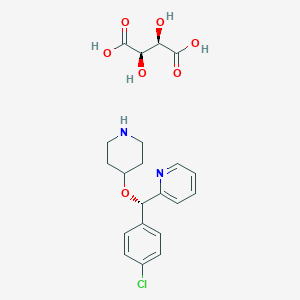

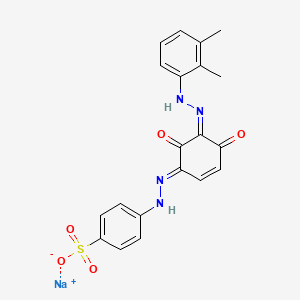

Vemurafenib-d5 is the deuterium labeled Vemurafenib . Vemurafenib, sold under the brand name Zelboraf, is a medication used for the treatment of late-stage melanoma . It is an inhibitor of the B-Raf enzyme and was developed by Plexxikon .

Synthesis Analysis

Vemurafenib is a poorly soluble, low permeability drug that has a demonstrated need for a solubility-enhanced formulation . A suitable and novel method for creating an amorphous solid dispersion, known as solvent-controlled coprecipitation, was developed to make a material known as microprecipitated bulk powder (MBP) . The KinetiSol process utilizes high shear to rapidly process amorphous solid dispersions containing vemurafenib .Molecular Structure Analysis

Vemurafenib has four known polymorphs. The crystal structures of α-, β-, and γ-Vemurafenib from compact spherulites were solved using 3D electron diffraction (3D ED), and the resulting structures were highly consistent with those obtained by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

Vemurafenib is a poorly soluble, low permeability drug .Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

1365986-90-8 |

|---|---|

Product Name |

Vemurafenib-d5 |

Molecular Formula |

C₂₃H₁₃D₅ClF₂N₃O₃S |

Molecular Weight |

494.95 |

synonyms |

N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5; PLX 4032-d5; RG 7204-d5; Ro 51-85426-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)